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molecular formula C12H20N4 B8292768 N,N'-di-(2-cyanoethyl)-1,2-diaminocyclohexane

N,N'-di-(2-cyanoethyl)-1,2-diaminocyclohexane

Cat. No. B8292768
M. Wt: 220.31 g/mol
InChI Key: LDVABWTVBMZKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04321354

Procedure details

The above described cyanoethylated 1,2-diaminocyclohexane can then be reduced with hydrogen in the presence of ammonia, either in the presence and absence of a solvent, such as methyl alcohol, ethyl alcohol, isopropyl alcohol, etc. N-(2-cyanoethyl)-1,2-cyclohexanediamine, (2), can be reduced to give a triamine, N-(3-aminopropyl)-1,2-cyclohexanediamine, (4), while N,N'-di-(2-cyanoethyl)-1,2-diaminocyclohexane, (3), can be reduced to give tetramine, N,N'-di-(3-aminopropyl)-1,2-diaminocyclohexane, (5). ##STR18##
[Compound]
Name
cyanoethylated 1,2-diaminocyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-(2-cyanoethyl)-1,2-cyclohexanediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H][H].[NH3:3].CO.[C:6]([CH2:8][CH2:9][NH:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[NH2:17])#[N:7].[CH:18](O)([CH3:20])[CH3:19]>C(O)C>[NH2:7][CH2:6][CH2:8][CH2:9][NH:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[NH2:17].[C:6]([CH2:8][CH2:9][NH:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[NH:17][CH2:19][CH2:18][C:20]#[N:3])#[N:7]

Inputs

Step One
Name
cyanoethylated 1,2-diaminocyclohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
N-(2-cyanoethyl)-1,2-cyclohexanediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CCNC1C(CCCC1)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NCCCNC1C(CCCC1)N
Name
Type
product
Smiles
C(#N)CCNC1C(CCCC1)NCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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